

# ARRY-371797's effect on cardiac fibrosis and inflammation

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## Compound of Interest

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An In-depth Technical Guide on the Effects of **ARRY-371797** on Cardiac Fibrosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ARRY-371797** (PF-07265803) is a potent and selective oral inhibitor of p38 $\alpha$  mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical mediator of cellular stress responses and has been implicated in the pathogenesis of cardiac fibrosis and inflammation.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of **ARRY-371797**, its effects on cardiac pathophysiology, and a summary of its clinical evaluation in patients with dilated cardiomyopathy (DCM) due to lamin A/C (LMNA) gene mutations. While the clinical development of **ARRY-371797** was discontinued due to a lack of efficacy in a Phase 3 trial, the investigation into its therapeutic potential has provided valuable insights into the role of p38 MAPK in cardiac disease.[1]

## Introduction: The Role of p38 MAPK in Cardiac Pathophysiology

The p38 MAPK signaling cascade is a key pathway activated by cellular stress, including inflammation, oxidative stress, and mechanical strain.[5] In the heart, sustained activation of

p38 MAPK is associated with maladaptive cardiac remodeling, including cardiomyocyte apoptosis, hypertrophy, and fibrosis.[5][6]

**Cardiac Fibrosis:** Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle, impaired cardiac function, and ultimately heart failure. The p38 MAPK pathway plays a central role in this process by:

- **Promoting Myofibroblast Differentiation:** p38 MAPK is essential for the transformation of cardiac fibroblasts into activated myofibroblasts, the primary cell type responsible for collagen production.[3][6]
- **Stimulating Collagen Synthesis:** Activated p38 MAPK enhances the expression of profibrotic genes, including those encoding various collagen types.[4]
- **Mediating Profibrotic Cytokine Signaling:** p38 MAPK acts downstream of key profibrotic cytokines such as transforming growth factor-beta (TGF- $\beta$ ) and angiotensin II.[3]

**Cardiac Inflammation:** Inflammation is a key contributor to the pathogenesis of various cardiovascular diseases. The p38 MAPK pathway is a central regulator of the inflammatory response in the heart. It is involved in the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells to the site of cardiac injury.

## ARRY-371797: A Selective p38 $\alpha$ MAPK Inhibitor

**ARRY-371797** is an orally bioavailable small molecule that selectively inhibits the alpha isoform of p38 MAPK.[1][7] The rationale for developing a p38 MAPK inhibitor for cardiac disease stems from the extensive preclinical evidence implicating this pathway in cardiac fibrosis and inflammation.

## Preclinical Evidence (Inferred)

While specific preclinical studies detailing the effects of **ARRY-371797** on cardiac fibrosis and inflammation are not readily available in the public domain, the mechanism of action as a p38 MAPK inhibitor allows for inferred effects based on the known roles of this pathway.

Table 1: Expected Effects of **ARRY-371797** on Markers of Cardiac Fibrosis and Inflammation (Based on p38 MAPK Inhibition)

Category	Marker	Expected Effect of ARRY-371797	Rationale
Cardiac Fibrosis	Collagen Deposition	Decrease	Inhibition of myofibroblast differentiation and collagen synthesis.[3][4]
Myofibroblast Activation ( $\alpha$ -SMA expression)	Decrease	p38 MAPK is required for myofibroblast differentiation.[3][6]	
Profibrotic Gene Expression (e.g., COL1A1, CTGF)	Decrease	p38 MAPK regulates the transcription of profibrotic genes.	
Cardiac Inflammation	Pro-inflammatory Cytokine Levels (e.g., TNF- $\alpha$ , IL-6)	Decrease	p38 MAPK is a key regulator of pro-inflammatory cytokine production.[6]
Inflammatory Cell Infiltration	Decrease	Reduced expression of chemokines and adhesion molecules.	
Phosphorylated p38 MAPK levels	Decrease	Direct target engagement of the inhibitor.	

## Clinical Development in LMNA-Related Dilated Cardiomyopathy

The primary clinical investigation of **ARRY-371797** focused on patients with DCM caused by mutations in the LMNA gene.[8][9] In this patient population, cellular stress is believed to lead to the hyperactivation of the p38 MAPK pathway.[7][10]

### Phase 2 Clinical Trial (NCT02057341)

A Phase 2, open-label study evaluated the efficacy and safety of **ARRY-371797** in patients with LMNA-related DCM.<sup>[7][11][12]</sup>

Table 2: Key Results from the Phase 2 Study of **ARRY-371797**

Endpoint	Baseline (Median)	Change at Week 12
6-Minute Walk Test (6MWT) Distance	314 meters	Mean increase of 69 meters <sup>[11]</sup>
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)	1409 pg/mL	Median decrease to 848 pg/mL <sup>[11]</sup>
Left Ventricular Ejection Fraction (LVEF)	-	Stable <sup>[11][13]</sup>

The results of the Phase 2 study were promising, suggesting that **ARRY-371797** could improve functional capacity and reduce cardiac biomarker levels in patients with LMNA-related DCM.<sup>[7][13][14]</sup> A long-term extension of this study suggested that the improvements in the 6-minute walk test distance were maintained for up to 120 weeks.<sup>[2][15]</sup>

## Phase 3 Clinical Trial (REALM-DCM, NCT03439514)

A Phase 3, multinational, randomized, double-blind, placebo-controlled study was initiated to confirm the efficacy and safety of **ARRY-371797** in a larger population of patients with symptomatic LMNA-related DCM.<sup>[8][10][16]</sup> The primary endpoint was the change from baseline in the 6-minute walk test distance at 24 weeks.<sup>[1][10]</sup>

In August 2022, it was announced that the REALM-DCM trial was being discontinued.<sup>[1]</sup> An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.<sup>[1]</sup> The decision to halt the trial was not based on safety concerns.<sup>[1]</sup>

## Experimental Protocols

### Measurement of Cardiac Fibrosis (General Histological Protocol)

- Tissue Preparation:
  - Excise hearts from experimental animals and fix in 10% neutral buffered formalin for 24-48 hours.
  - Dehydrate the tissue through a graded series of ethanol concentrations.
  - Clear the tissue with xylene and embed in paraffin.
  - Section the paraffin blocks into 5  $\mu$ m thick slices and mount on glass slides.
- Staining:
  - Deparaffinize and rehydrate the tissue sections.
  - Stain with Masson's trichrome or Picrosirius red to visualize collagen fibers.
- Imaging and Quantification:
  - Capture images of the stained sections using a light microscope.
  - Quantify the fibrotic area (blue staining for Masson's trichrome, red for Picrosirius red) as a percentage of the total tissue area using image analysis software.

## Western Blot for p38 MAPK Phosphorylation (General Protocol)

- Protein Extraction:
  - Homogenize cardiac tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
  - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
  - Determine protein concentration using a BCA assay.
- Electrophoresis and Transfer:

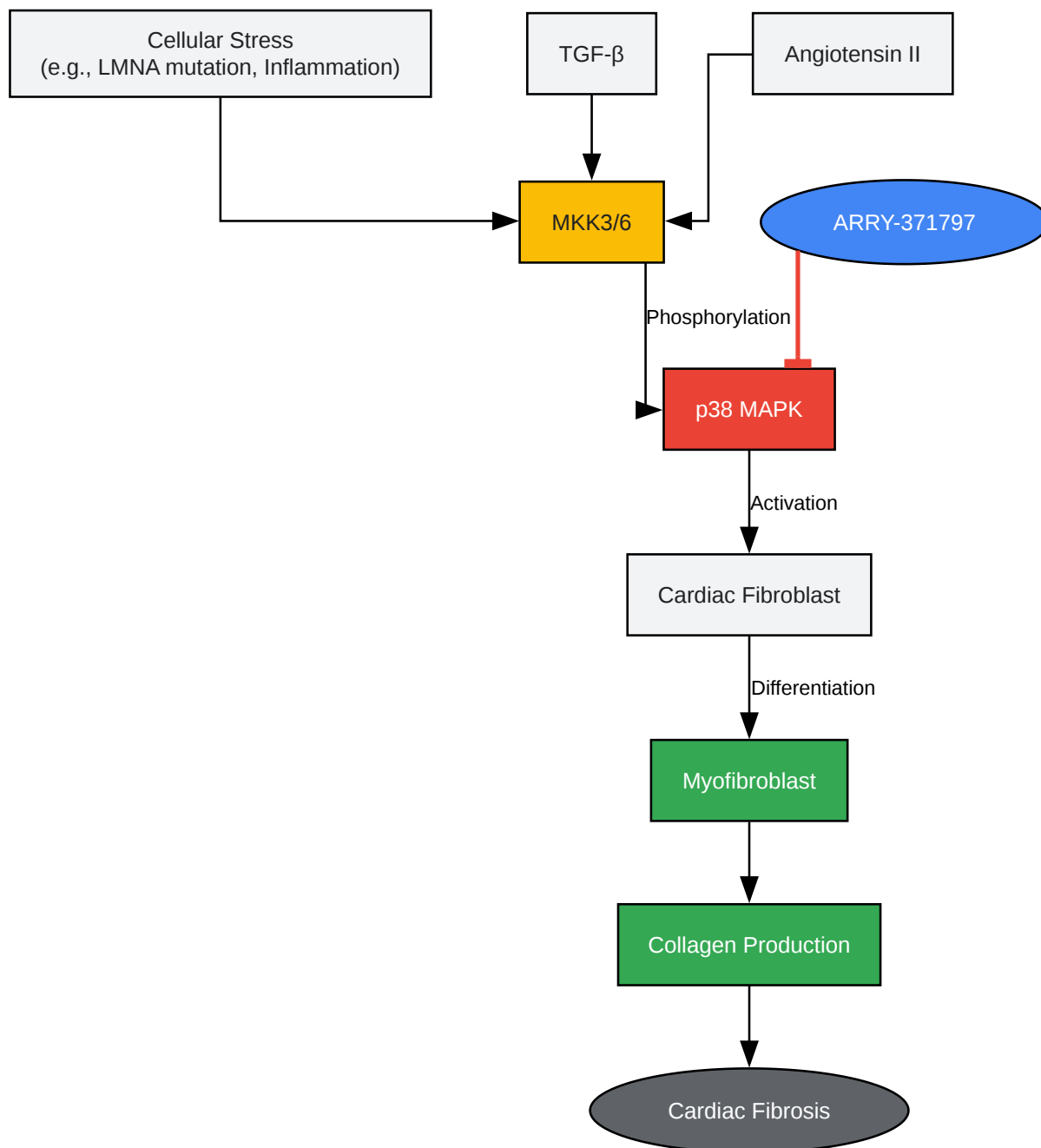
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  - Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  - Quantify the band intensity using densitometry software.
  - Normalize the phosphorylated p38 MAPK signal to total p38 MAPK or a loading control (e.g., GAPDH).

## 6-Minute Walk Test (Clinical Protocol)

The 6-minute walk test (6MWT) is a standardized assessment of functional exercise capacity.  
[\[17\]](#)

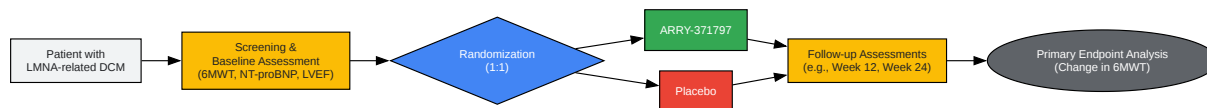
- Preparation: The test is conducted on a flat, hard surface along a straight corridor of a set length (e.g., 30 meters).[\[17\]](#)
- Procedure: Patients are instructed to walk as far as they can in 6 minutes, turning around at the ends of the corridor. They are permitted to slow down and rest if necessary, but are encouraged to resume walking as soon as they are able.
- Measurement: The total distance walked in 6 minutes is recorded.[\[17\]](#)

## Signaling Pathways and Experimental Workflows



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Caption: p38 MAPK signaling in cardiac fibrosis and the inhibitory action of **ARRY-371797**.



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